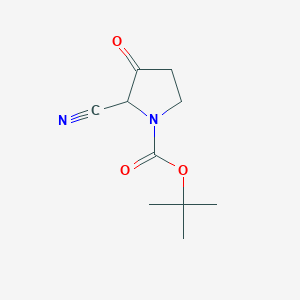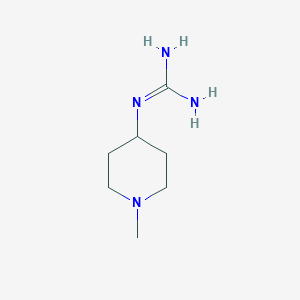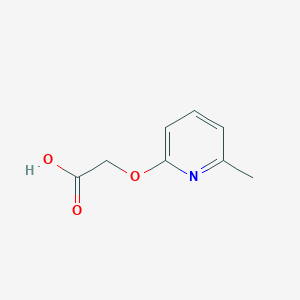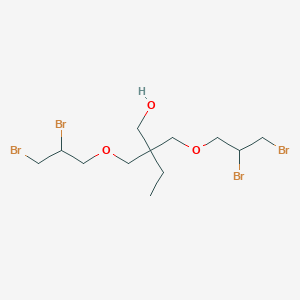
5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine, fluorine, and a piperidine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and 4-chloropiperidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient and cost-effective production.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products Formed:
科学的研究の応用
Chemistry:
Synthetic Intermediates: 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific application and target of interest.
類似化合物との比較
- 5-Chloro-3-fluoro-2-(morpholin-4-yl)pyridine
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Comparison:
- Structural Differences: While these compounds share similar core structures, they differ in the nature and position of substituents, such as the presence of a morpholine or benzoxazole ring.
- Chemical Properties: The differences in substituents lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of substituents in 5-Chloro-2-fluoro-3-(piperidin-4-yl)pyridine may result in distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
特性
分子式 |
C10H12ClFN2 |
|---|---|
分子量 |
214.67 g/mol |
IUPAC名 |
5-chloro-2-fluoro-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
InChIキー |
MMCHMPYDLDWHRF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(N=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

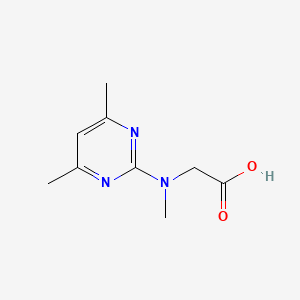
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
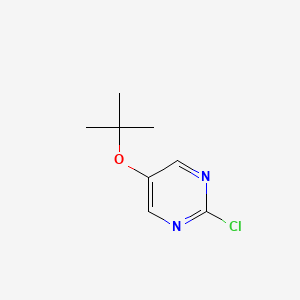
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
